![molecular formula C10H6ClN3 B8241524 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8241524.png)
11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrole ring fused to two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate at room temperature. Another approach includes the use of 3,3-diethoxy-propyne, copper chloride (CuCl), 6-methylpicolinic acid, sodium iodide (NaI), and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) as solvents .
Industrial Production Methods
Industrial production methods for 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine are typically scaled-up versions of laboratory synthesis techniques. These methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) in methanol.
Substitution: Substitution reactions often involve the use of thionyl chloride (SOCl2) and dimethylamine.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine include cyclopentylamine, DIPEA, ethyl acetate, CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO, oxone, DMF, SOCl2, and dimethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine can be compared with other similar compounds, such as:
9H-Pyrrolo[2,3-b5,4-c’]dipyridine-6-carbonitrile: This compound has a similar core structure but with different substituents.
2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This derivative is used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
The uniqueness of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHDAPPTWLTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
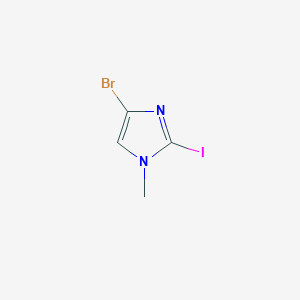
![3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8241465.png)

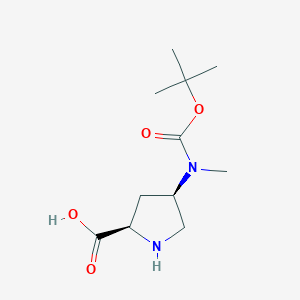

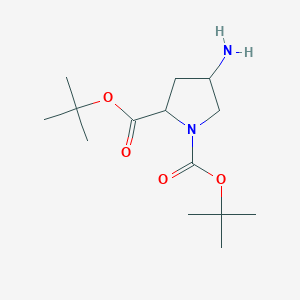
![1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol](/img/structure/B8241506.png)

![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)
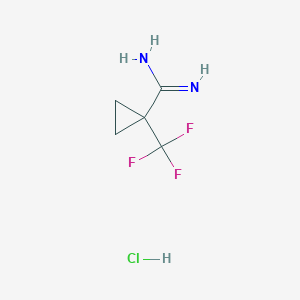
![tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate](/img/structure/B8241518.png)
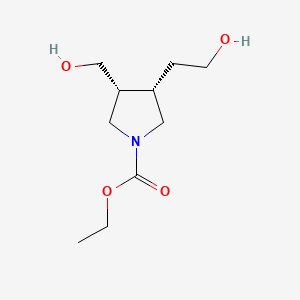
![2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B8241539.png)

